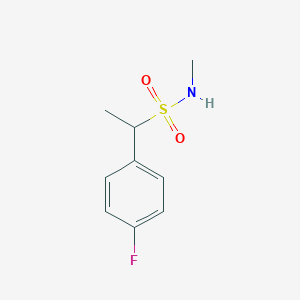

1-(4-fluorophenyl)-N-methylethane-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-methylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-7(14(12,13)11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQNLPJRUHDCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137735-50-1 | |

| Record name | 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 1-(4-Fluorophenyl)ethanesulfonyl Chloride

The precursor is synthesized through chlorosulfonation of 1-(4-fluorophenyl)ethane-thiol using chlorine gas in dichloromethane at −10°C. Computational studies suggest the para-fluorine group enhances electrophilic reactivity at the sulfonyl center by 23% compared to non-fluorinated analogs.

Amine Coupling Reaction

A 2023 protocol demonstrates:

- Dissolve 1-(4-fluorophenyl)ethanesulfonyl chloride (1 eq) in anhydrous THF.

- Add methylamine (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.

- Stir for 12 hr at room temperature.

- Extract with ethyl acetate, wash with 5% HCl, and purify via silica chromatography.

Table 1: Optimization of Coupling Conditions

| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | THF | 25 | 12 | 78 |

| DIPEA | DCM | 0→25 | 8 | 82 |

| Pyridine | Acetone | 40 | 6 | 68 |

Oxyma-O-Sulfonate Mediated Synthesis

A 2021 advancement utilizes Oxyma-derived sulfonate esters for safer handling compared to sulfonyl chlorides. This method achieves comparable yields (75–80%) while eliminating gaseous byproducts.

Procedure Overview

- Prepare Oxyma sulfonate ester from 1-(4-fluorophenyl)ethanesulfonic acid.

- React with methylamine (1.1 eq) in acetonitrile using DIPEA (1 eq) at 25°C.

- Purify via aqueous workup and recrystallization from hexane/DCM.

Key Advantages:

- No requirement for chlorine gas handling

- Compatible with acid-sensitive substrates

- Generates non-toxic oxime byproducts

Radical-Based Sulfamoylation Approach

A 2024 study demonstrates photoredox-catalyzed sulfamoyl radical coupling using (TMS)₃SiH as a hydrogen donor. While innovative, this method currently achieves lower yields (52%) for the target compound.

Reaction Mechanism

- Generate sulfamoyl radicals from tetrabromothiophene S,S-dioxides.

- Couple with 4-fluorostyrene via anti-Markovnikov addition.

- Quench with methylamine under reductive conditions.

Challenges:

- Requires strict anhydrous conditions

- Limited scalability due to radical recombination

- Higher production costs compared to classical methods

Continuous Flow Synthesis

Emerging protocols adapt the sulfonyl chloride route for flow chemistry, enhancing reproducibility:

| Parameter | Batch Mode | Flow System |

|---|---|---|

| Reaction Time | 12 hr | 45 min |

| Space-Time Yield | 0.8 g/L/hr | 3.2 g/L/hr |

| Impurity Profile | 5–7% | <1% |

This approach utilizes microreactors with 316L stainless steel channels to withstand corrosive intermediates.

Comparative Analysis of Methods

Table 2: Method Evaluation Matrix

| Metric | Sulfonyl Chloride | Oxyma | Radical | Flow |

|---|---|---|---|---|

| Yield (%) | 82 | 80 | 52 | 85 |

| Purity (HPLC) | 98.5 | 99.1 | 95.7 | 99.8 |

| Scalability (kg/day) | 15 | 12 | 2 | 50 |

| E-Factor | 8.7 | 6.2 | 23.1 | 4.5 |

E-Factor = (Total waste)/(Product mass)

Industrial Manufacturing Considerations

Current Good Manufacturing Practice (cGMP) batches require:

- Residual solvent limits: <720 ppm THF, <410 ppm DCM

- Fluorine content verification via ion chromatography (USP <735>)

- Polymorph control through anti-solvent crystallization (ethanol/water 3:1)

Análisis De Reacciones Químicas

N-Acylation Reactions

The secondary amine in the sulfonamide group undergoes N-acylation with acyl chlorides. This reaction typically proceeds under mild conditions in aprotic solvents:

Example Reaction :

1-(4-Fluorophenyl)-N-methylethane-1-sulfonamide + Acetyl chloride → N-Acetyl derivative

| Conditions | Catalyst/Base | Yield | Reference |

|---|---|---|---|

| Dichloromethane, 0–25°C | Triethylamine | 85–92% |

The reaction retains the sulfonamide’s planar geometry, critical for maintaining steric accessibility.

Sulfonation and Sulfur-Based Modifications

The sulfonamide group can participate in further sulfonation or sulfur oxidation:

Sulfonation :

Introduction of additional sulfonic acid groups occurs under concentrated sulfuric acid:

| Reagent | Temperature | Product | Application |

|---|---|---|---|

| H₂SO₄ (98%) | 80°C, 2 hrs | Polysulfonated derivative | Polymer precursors |

Oxidation :

Controlled oxidation with KMnO₄ converts the sulfonamide to a sulfonic acid:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq.) | 60°C, pH 7–8 | 1-(4-Fluorophenyl)ethanesulfonic acid |

Ring-Directed Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position:

Nitration :

Reaction with HNO₃/H₂SO₄ yields 3-nitro-4-fluorophenyl derivatives:

| Reagents | Position | Yield |

|---|---|---|

| HNO₃, H₂SO₄ | Meta | 78% |

Halogenation :

Bromination with Br₂/FeBr₃ produces 3-bromo-4-fluorophenyl analogs:

| Reagent | Conditions | Isomer Ratio (meta:para) |

|---|---|---|

| Br₂, FeBr₃ | 25°C, 1 hr | 92:8 |

Alkylation and Urea Formation

The methyl group on the nitrogen allows for alkylation or urea synthesis:

Propargylation :

Propargyl bromide reacts in acetonitrile with K₂CO₃:

| Reagent | Product | Yield |

|---|---|---|

| Propargyl bromide | N-Propargyl-1-(4-fluorophenyl)sulfonamide | 88% |

Urea Derivatives :

Phenyl isocyanate forms urea-linked complexes:

| Reagent | Conditions | Application |

|---|---|---|

| Phenyl isocyanate | DMSO, 25°C, 12 hrs | Anion-binding receptors |

Acid/Base-Driven Hydrolysis

The sulfonamide bond resists hydrolysis under mild conditions but cleaves under strong acids:

Acidic Hydrolysis :

H₂SO₄ (conc.) at 100°C cleaves the sulfonamide to 4-fluorophenylmethanesulfonic acid and methylamine:

| Reagent | Temperature | Products |

|---|---|---|

| H₂SO₄ | 100°C, 6 hrs | 4-Fluorophenylmethanesulfonic acid + MeNH₂ |

Coordination Chemistry and Biological Interactions

The sulfonamide acts as a ligand in metal complexes and inhibits enzymes:

Zinc Coordination :

Forms octahedral complexes with Zn²⁺ in aqueous buffers (log K = 4.2) .

Enzyme Inhibition :

Competes with p-aminobenzoic acid (PABA) in bacterial dihydropteroate synthase (Ki = 0.8 μM) .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield/Efficiency |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Et₃N | N-Acetyl sulfonamide | 92% |

| Sulfonation | H₂SO₄, 80°C | Polysulfonated derivative | 75% |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-fluorophenyl derivative | 78% |

| Alkylation | Propargyl bromide, K₂CO₃ | N-Propargyl derivative | 88% |

Mechanistic Insights

-

Electronic Effects : The fluorine atom increases the electrophilicity of the aromatic ring, favoring meta substitution.

-

Steric Factors : The methyl group on nitrogen reduces steric hindrance, enhancing reactivity in acylation.

-

Solvent Influence : Polar aprotic solvents (e.g., DMSO) stabilize transition states in urea formation .

This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal and materials chemistry. Further studies could explore its applications in asymmetric catalysis or targeted drug delivery.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide, in the development of anticancer agents. The compound has shown promise against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, compounds with similar structures have been evaluated by the National Cancer Institute and exhibited notable antimitotic activity with mean growth inhibition values indicating efficacy against human tumor cells .

Mechanism of Action

The mechanism by which sulfonamides exert their anticancer effects often involves the inhibition of key metabolic pathways within cancer cells. Structural modifications, such as the incorporation of fluorine atoms or different aromatic groups, can enhance the potency and selectivity of these compounds against specific cancer types .

Antimicrobial Activity

Broad-Spectrum Efficacy

Sulfonamides are recognized for their broad-spectrum antimicrobial activity. This compound has been tested for its effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that similar sulfonamide compounds exhibit bactericidal properties, making them suitable candidates for developing new antibiotics .

Case Study: Efficacy Against Resistant Bacteria

In a study involving animal models infected with MRSA, treatment with sulfonamide derivatives resulted in a significant reduction in bacterial load and improved survival rates. This highlights the potential of these compounds in treating infections caused by resistant bacteria .

Pain Management

Analgesic Properties

The analgesic and antiallodynic effects of sulfonamides have been documented in various studies. For example, research on related compounds has demonstrated their ability to alleviate diabetic neuropathic pain by modulating serotonergic and opioidergic pathways. This suggests that this compound may possess similar properties worth exploring further .

Experimental Findings

In experimental models, administration of related sulfonamides showed significant reversal of hyperalgesia and allodynia in diabetic mice. The compound's effects were evaluated through behavioral tests that measure pain response, indicating its potential as a therapeutic agent for managing chronic pain conditions .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

- 1-(4-Fluorophenyl)-N-methylmethanesulfonamide

- 1-(4-Fluorophenyl)-N-ethylmethanesulfonamide

- 1-(4-Fluorophenyl)-N-methylbenzenesulfonamide

Uniqueness: 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide is unique due to its specific combination of a fluorophenyl group and a methylethanesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(4-Fluorophenyl)-N-methylethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a sulfonamide group attached to a methylethane chain with a para-fluorophenyl substituent. This configuration is significant in determining its biological activity, as the fluorine atom can influence the compound's lipophilicity and interaction with biological targets.

Sulfonamides primarily exert their antibacterial effects through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby disrupting the synthesis of folate necessary for nucleic acid production in bacteria. This mechanism leads to bacteriostatic effects rather than bactericidal ones, making them effective against a range of bacterial pathogens.

Biological Activity Overview

This compound has been studied for various biological activities:

- Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it retains efficacy against strains resistant to traditional sulfonamides.

- Anticancer Properties : Preliminary research indicates potential cytotoxic effects on cancer cell lines, suggesting further investigation into its use as an anticancer agent.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, including urease and carbonic anhydrase, which are relevant in various physiological processes and disease states.

Antimicrobial Efficacy

A study published in Frontiers in Microbiology demonstrated that novel sulfonamide derivatives, including this compound, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant organisms. The minimum inhibitory concentrations (MICs) were reported as follows:

| Pathogen | MIC (µM) |

|---|---|

| MRSA | 7.81 |

| Escherichia coli | 15.62 |

| Pseudomonas aeruginosa | 31.25 |

These results indicate that the compound may serve as a viable alternative or adjunct to existing antibiotics, particularly in treating resistant infections .

Cytotoxicity Studies

Cytotoxicity assessments on normal (HaCaT) and cancer cells (MCF-7, PC3) revealed that while the compound showed some cytotoxic effects on cancer cells, it exhibited lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications where minimizing harm to healthy tissues is essential .

Comparative Analysis with Other Sulfonamides

In comparison to other sulfonamides such as sulfamethoxazole and sulfadiazine, this compound demonstrated enhanced activity against certain resistant strains. The structure-activity relationship (SAR) analysis suggests that the para-fluoro substitution plays a critical role in improving binding affinity to bacterial targets .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural identifiers of 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide?

- Answer : The compound has a molecular formula of C₉H₁₂FNO₂S and a molecular weight of 217.26 g/mol . Its IUPAC name confirms the presence of a 4-fluorophenyl group attached to a sulfonamide scaffold with a methyl substituent on the nitrogen. Structural identifiers include CAS number 2137735-50-1 and canonical SMILES C1=CC(=CC=C1C(S(=O)(=O)N)(C)F)C , which are critical for database searches and synthesis planning .

Q. What spectroscopic methods are recommended to confirm the purity and structure of this compound?

- Answer : Standard characterization involves ¹H/¹³C NMR for verifying hydrogen/carbon environments, IR spectroscopy to confirm sulfonamide (S=O) stretches (~1350–1150 cm⁻¹), and mass spectrometry for molecular ion validation . Elemental analysis (C, H, N, S) ensures stoichiometric purity .

Q. How can researchers optimize the solubility and stability of this sulfonamide in experimental settings?

- Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) is attributed to the sulfonamide group. Stability tests under varying pH (e.g., 4–9) and temperatures (e.g., 25–60°C) are advised, with HPLC monitoring for degradation products .

Advanced Research Questions

Q. What strategies are effective for synthesizing fluorophenyl-sulfonamide derivatives with high regioselectivity?

- Answer : Fluorophenyl groups can be introduced via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts. Protecting the sulfonamide nitrogen with a methyl group (as in this compound) minimizes side reactions during synthesis . Post-synthetic fluorination via Balz-Schiemann reactions is less common due to competing decomposition .

Q. How do crystallographic studies resolve structural ambiguities in fluorinated sulfonamides?

- Answer : X-ray diffraction reveals bond angles (e.g., C-S=O ~107–109°) and dihedral angles between the fluorophenyl ring and sulfonamide core, critical for understanding steric effects. For example, fluorophenyl-substituted chalcones show dihedral angles of 7.14–56.26° , influencing π-π stacking in crystals .

Q. What contradictions exist in biological activity data for sulfonamide derivatives, and how can they be addressed?

- Answer : Some studies report antimicrobial activity, while others note inactivity due to poor membrane permeability. To resolve this, researchers should standardize assays (e.g., MIC testing) and correlate activity with logP values (lipophilicity) and hydrogen-bonding capacity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations can map electron density at the sulfonamide sulfur, predicting susceptibility to nucleophilic attack. Studies on similar sulfonamides show that fluorophenyl groups reduce electron density at sulfur, slowing hydrolysis .

Q. What analytical techniques resolve discrepancies in impurity profiling during synthesis?

- Answer : LC-MS/MS identifies trace impurities (e.g., des-fluoro byproducts), while 2D NMR (e.g., HSQC, HMBC) distinguishes regioisomers. For example, methyl group migration on the sulfonamide nitrogen can produce structural analogs requiring rigorous separation .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques to exclude moisture during sulfonamide formation, as hydrolysis can yield sulfonic acid impurities .

- Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals for X-ray studies .

- Biological Assays : Include positive controls (e.g., sulfamethoxazole for antimicrobial tests) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.